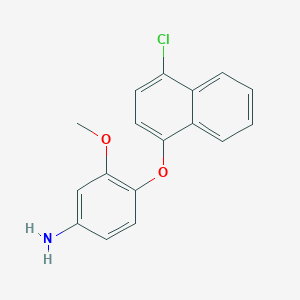![molecular formula C16H26OSSi B11836894 2-[(Phenylsulfanyl)(trimethylsilyl)methyl]cyclohexan-1-ol CAS No. 86029-80-3](/img/structure/B11836894.png)
2-[(Phenylsulfanyl)(trimethylsilyl)methyl]cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Phenylsulfanyl)(trimethylsilyl)methyl]cyclohexan-1-ol is an organic compound characterized by the presence of a phenylsulfanyl group, a trimethylsilyl group, and a cyclohexanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Phenylsulfanyl)(trimethylsilyl)methyl]cyclohexan-1-ol typically involves the reaction of cyclohexanone with phenylsulfanyl and trimethylsilyl reagents under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar reagents and catalysts. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or thiols.
Substitution: The phenylsulfanyl and trimethylsilyl groups can be substituted under appropriate conditions, often using nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[(Phenylsulfanyl)(trimethylsilyl)methyl]cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution and addition reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 2-[(Phenylsulfanyl)(trimethylsilyl)methyl]cyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfanyl group can engage in interactions with thiol groups in proteins, while the trimethylsilyl group can enhance the compound’s stability and lipophilicity, facilitating its passage through biological membranes.
Vergleich Mit ähnlichen Verbindungen
2-[(Phenylsulfanyl)methyl]cyclohexan-1-ol: Lacks the trimethylsilyl group, resulting in different chemical properties and reactivity.
2-[(Trimethylsilyl)methyl]cyclohexan-1-ol: Lacks the phenylsulfanyl group, affecting its biological activity and applications.
Cyclohexan-1-ol: The parent compound without any substituents, serving as a basis for comparison in terms of reactivity and applications.
Uniqueness: 2-[(Phenylsulfanyl)(trimethylsilyl)methyl]cyclohexan-1-ol is unique due to the presence of both phenylsulfanyl and trimethylsilyl groups, which confer distinct chemical and biological properties. The combination of these groups enhances the compound’s versatility in various applications, making it a valuable reagent in scientific research and industrial processes.
Eigenschaften
CAS-Nummer |
86029-80-3 |
|---|---|
Molekularformel |
C16H26OSSi |
Molekulargewicht |
294.5 g/mol |
IUPAC-Name |
2-[phenylsulfanyl(trimethylsilyl)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C16H26OSSi/c1-19(2,3)16(14-11-7-8-12-15(14)17)18-13-9-5-4-6-10-13/h4-6,9-10,14-17H,7-8,11-12H2,1-3H3 |
InChI-Schlüssel |
HUKCWHWWTFHEDX-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C(C1CCCCC1O)SC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzo[g]quinazoline-5,10-dione, 4-methyl-2-phenyl-](/img/structure/B11836815.png)

![5-Iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11836818.png)

![5-Benzyl-6,7,8,9-tetrahydrocyclohepta[b]indol-10(5H)-one](/img/structure/B11836824.png)
![4-Pentenamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N-methyl-2-(1-methylethyl)-, (2S)-](/img/structure/B11836832.png)
![(1R,3'R)-tert-Butyl 3'-methylspiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B11836838.png)



![1-(2-methoxyethyl)-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]piperidin-4-amine](/img/structure/B11836863.png)



